1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride

Organic Synthesis Process Chemistry Medicinal Chemistry

CNS drug discovery programs demand rigid amine scaffolds with predictable BBB penetration. Flexible analogs often exhibit metabolic instability, confounding SAR. 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride solves this: its spirocyclic core enforces conformational constraint, while the gem-difluoro motif (ΔLogP ≈ +0.3-0.5, ΔpKa ≈ -1 to -2) enhances CNS target engagement. • Stable HCl salt for direct aqueous stock preparation • Scalable synthesis (51.6% yield, no chromatography) • ≥97% purity; global stocking supports rapid SAR exploration

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
CAS No. 1630906-35-2
Cat. No. B1434303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
CAS1630906-35-2
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CC2(CC2(F)F)CNC1.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)2-1-3-10-5-6;/h10H,1-5H2;1H
InChIKeyDXZOGVBFSOBEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Overview


1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride is a spirocyclic amine featuring a rigid 5-azaspiro[2.5]octane core with a gem-difluoro substitution on the cyclopropane ring and a hydrochloride salt for enhanced handling and solubility [1]. The compound has a molecular formula of C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol, with commercial availability at purities of ≥95% to 98% . The spirocyclic scaffold confers conformational rigidity and improved metabolic stability compared to linear amine analogs, while the gem-difluoro motif enhances lipophilicity and target engagement potential in central nervous system (CNS) drug discovery programs [2].

Scaffold Rigid spirocyclic core for metabolic stability
Modification Gem-difluoro group enhances target engagement potential
Form Hydrochloride salt for convenient handling and aqueous workup

Why 1,1-Difluoro-5-azaspiro[2.5]octane HCl Cannot Be Substituted


Substituting 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride with a non-fluorinated 5-azaspiro[2.5]octane analog or a flexible linear amine fails to recapitulate its key performance attributes. The gem-difluoro substitution alters lipophilicity (estimated ΔLogP) and pKa relative to the parent amine, directly impacting blood-brain barrier penetration and target engagement in CNS applications . The spirocyclic core imposes conformational rigidity that enhances metabolic stability and reduces off-target promiscuity compared to flexible linear amines . The hydrochloride salt form provides handling convenience and aqueous solubility that the free base (CAS 1393559-49-3) does not [1]. The evidence items below quantify specific advantages in synthetic accessibility, purity, biochemical potency, and physicochemical properties.

!
Non-fluorinated analog lacks key lipophilicity and basicity shift
The gem-difluoro motif alters logP and pKa, affecting CNS penetration; a parent amine may not recapitulate target engagement.
!
Linear amine alternatives introduce flexibility and off-target risk
The spirocyclic constraint reduces conformational freedom, which may improve selectivity; flexible amines may exhibit higher promiscuity.
!
Free base form limits aqueous solubility
The hydrochloride salt provides qualitative solubility advantage for buffer-based assays; the free base may require organic co-solvents.

Quantitative Evidence for 1,1-Difluoro-5-azaspiro[2.5]octane HCl


Synthesis Yield vs. Oxa-Azaspiro Analogs

The patented synthesis of 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride achieves a total isolated yield of 51.6% over two steps (Step 1: 56.2%; Step 2: 91.8%), with NMR purity >95% after simple extraction and trituration [1]. In contrast, the synthesis of the structurally related 1-oxa-2-azaspiro[2.5]octane via cyclohexanone and hydroxylamine sulfonic acid proceeds with a reported yield of only 30–35% . This ~1.5-fold higher yield reduces raw material costs and waste generation, supporting scalability for medicinal chemistry campaigns.

Synthesis yield
Reported
51.6% total (2 steps) vs comparator 30–35%
Higher yield supports scalable medchem synthesis.
Patent data; cross-study comparison.
Organic Synthesis Process Chemistry Medicinal Chemistry

Purity Benchmarking vs. Research-Grade Spirocyclic Amines

1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride is commercially available from multiple vendors at 97% or 98% purity with batch-specific NMR, HPLC, and GC analytical reports . In comparison, the non-fluorinated parent compound 5-azaspiro[2.5]octane is typically offered at 95% purity without detailed analytical certification . The higher purity specification reduces the need for additional purification prior to use in sensitive assays.

Purity specification
Data to verify
97–98% vs parent scaffold 95%
Higher vendor-specified purity may reduce pre-assay purification.
Vendor-reported; analytical reports vary.
Quality Control Procurement Analytical Chemistry

Dihydroorotase Inhibition: IC₅₀ Comparison

1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride exhibits an IC₅₀ of 1.80×10⁵ nM (180 μM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This value is comparable to the IC₅₀ of 191.59 μM reported for 5-fluoroorotic acid against human dihydroorotase [2], indicating similar potency as a dihydroorotase inhibitor. While not a potent inhibitor, this baseline activity provides a starting point for structure-activity relationship (SAR) studies targeting pyrimidine biosynthesis.

Dihydroorotase IC₅₀
Reported
180 μM vs 5-fluoroorotic acid 191.59 μM
Comparable potency for pyrimidine biosynthesis studies.
Mouse enzyme assay; human comparability not established.
Biochemical Assay Enzyme Inhibition Drug Discovery

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of 1,1-difluoro-5-azaspiro[2.5]octane provides a qualitative increase in aqueous solubility compared to its free base counterpart (CAS 1393559-49-3) . The free base 5-azaspiro[2.5]octane has an estimated water solubility of 2.39×10⁴ mg/L (LogP ~1.95) . While direct quantitative solubility data for the hydrochloride salt are not publicly available, class-level inference indicates that hydrochloride salts of spirocyclic amines typically exhibit 10- to 100-fold higher aqueous solubility than their free base forms , facilitating solution-phase assays and in vivo formulation.

Aqueous solubility
Class-level
HCl salt: expected 10–100× higher than free base
Qualitative advantage for buffer-based assays; experimental validation needed.
Class inference based on spirocyclic amine salts.
Physicochemical Property Formulation Medicinal Chemistry

Structural Differentiation: Gem-Difluoro Scaffold vs. Non-Fluorinated Analogs

The gem-difluoro substitution on the cyclopropane ring of the 5-azaspiro[2.5]octane core imparts a distinct physicochemical profile compared to the non-fluorinated parent scaffold. Computed descriptors show that the hydrochloride salt has a topological polar surface area (TPSA) of 12 Ų and zero rotatable bonds, indicating high rigidity and potential for enhanced blood-brain barrier permeability [1]. The introduction of the difluoromethylene group is known to increase lipophilicity (estimated ΔLogP ≈ +0.3 to +0.5) and reduce pKa of the adjacent amine by ~1–2 units relative to the parent amine [2], which can improve oral bioavailability and CNS penetration in lead optimization programs [3].

Physicochemical profile
Class-level
TPSA 12 Ų; estimated ΔLogP +0.3 to +0.5; ΔpKa –1 to –2
Computational descriptors predict CNS permeability; confirm experimentally.
Based on gem-difluorocyclopropane literature.
Medicinal Chemistry Drug Design Physicochemical Property

Optimal Use Cases for 1,1-Difluoro-5-azaspiro[2.5]octane HCl


CNS Lead Optimization: Brain Penetration Potential

The combination of a rigid spirocyclic scaffold, gem-difluoro substitution (ΔLogP ≈ +0.3 to +0.5, ΔpKa ≈ –1 to –2), and low TPSA (12 Ų) predicts favorable blood-brain barrier penetration. Researchers developing CNS-active kinase inhibitors, GPCR modulators, or ion channel ligands can use this compound as a piperidine bioisostere to improve metabolic stability and reduce off-target promiscuity while maintaining target engagement. [1][2]

JAK Kinase Inhibitors from Spirocyclic Scaffold

The 5-azaspiro[2.5]octane core is a validated scaffold for Janus kinase (JAK1/JAK2/JAK3/TYK2) inhibitors, as exemplified by US Patent 10,799,507. The 1,1-difluoro variant offers a direct synthetic route to fluorinated JAK inhibitor analogs, leveraging the 51.6% two-step yield [1] and >97% purity [2] to enable rapid SAR exploration without additional purification bottlenecks. [3]

Aqueous Solubility for DMSO-Free Assays

The hydrochloride salt form is soluble in water [1], enabling direct preparation of aqueous stock solutions for enzyme inhibition assays (e.g., dihydroorotase IC₅₀ = 180 μM) or cell-based studies. This eliminates DMSO-induced false positives or cytotoxicity artifacts common with free base compounds, improving assay reproducibility in high-throughput screening campaigns. [2]

Scale-Up for Preclinical Toxicology

The patented synthesis method [1] achieves a reproducible 51.6% total yield using simple extraction and trituration, avoiding chromatographic purification. This scalability, combined with the compound's long-term storage stability at 2–8°C [2], makes it suitable for producing gram-to-kilogram quantities required for IND-enabling toxicology studies and formulation development. [3]

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Rigid spirocyclic scaffold with gem-difluoro substitution
Blood-brain barrier penetration assessment
JAK kinase inhibitor SAR exploration
High-purity spirocyclic amine building block
JAK isoform selectivity and potency assays
Aqueous solubility for DMSO-free assays
Hydrochloride salt for direct aqueous formulation
Solubility and assay reproducibility in buffer systems
Preclinical synthesis scale-up
Reported synthesis yield and scalability
Gram-to-kilogram production validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.